Cas no 1561608-01-2 (7-Acetyl-7-azabicyclo[2.2.1]heptane-2-carboxylic acid)
![7-Acetyl-7-azabicyclo[2.2.1]heptane-2-carboxylic acid structure](https://www.kuujia.com/scimg/cas/1561608-01-2x500.png)
7-Acetyl-7-azabicyclo[2.2.1]heptane-2-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 1561608-01-2
- 7-acetyl-7-azabicyclo[2.2.1]heptane-2-carboxylic acid
- AKOS014859211
- EN300-885104
- 7-Acetyl-7-azabicyclo[2.2.1]heptane-2-carboxylic acid
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- Inchi: 1S/C9H13NO3/c1-5(11)10-6-2-3-8(10)7(4-6)9(12)13/h6-8H,2-4H2,1H3,(H,12,13)
- InChI Key: LUPQWRMYBNGRAY-UHFFFAOYSA-N
- SMILES: OC(C1CC2CCC1N2C(C)=O)=O
Computed Properties
- Exact Mass: 183.08954328g/mol
- Monoisotopic Mass: 183.08954328g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 264
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 3
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 57.6Ų
- XLogP3: 0
7-Acetyl-7-azabicyclo[2.2.1]heptane-2-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-885104-1.0g |
7-acetyl-7-azabicyclo[2.2.1]heptane-2-carboxylic acid |
1561608-01-2 | 95.0% | 1.0g |
$743.0 | 2025-02-21 | |
Enamine | EN300-885104-0.25g |
7-acetyl-7-azabicyclo[2.2.1]heptane-2-carboxylic acid |
1561608-01-2 | 95.0% | 0.25g |
$683.0 | 2025-02-21 | |
Enamine | EN300-885104-0.05g |
7-acetyl-7-azabicyclo[2.2.1]heptane-2-carboxylic acid |
1561608-01-2 | 95.0% | 0.05g |
$624.0 | 2025-02-21 | |
Enamine | EN300-885104-10.0g |
7-acetyl-7-azabicyclo[2.2.1]heptane-2-carboxylic acid |
1561608-01-2 | 95.0% | 10.0g |
$3191.0 | 2025-02-21 | |
Enamine | EN300-885104-5.0g |
7-acetyl-7-azabicyclo[2.2.1]heptane-2-carboxylic acid |
1561608-01-2 | 95.0% | 5.0g |
$2152.0 | 2025-02-21 | |
Enamine | EN300-885104-2.5g |
7-acetyl-7-azabicyclo[2.2.1]heptane-2-carboxylic acid |
1561608-01-2 | 95.0% | 2.5g |
$1454.0 | 2025-02-21 | |
Enamine | EN300-885104-0.1g |
7-acetyl-7-azabicyclo[2.2.1]heptane-2-carboxylic acid |
1561608-01-2 | 95.0% | 0.1g |
$653.0 | 2025-02-21 | |
Enamine | EN300-885104-0.5g |
7-acetyl-7-azabicyclo[2.2.1]heptane-2-carboxylic acid |
1561608-01-2 | 95.0% | 0.5g |
$713.0 | 2025-02-21 |
7-Acetyl-7-azabicyclo[2.2.1]heptane-2-carboxylic acid Related Literature
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T. Lan,Y. Hu,G. Wu,X. Tao,W. Chen J. Mater. Chem. C, 2015,3, 1888-1892
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H. Mao,Y. Liao,J. Ma,S. L. Zhao,F. W. Huo Nanoscale, 2016,8, 1049-1054
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Yongjie Li,Mingjin Tang,Xiang Ding,Xinhui Bi RSC Adv., 2017,7, 46866-46873
Additional information on 7-Acetyl-7-azabicyclo[2.2.1]heptane-2-carboxylic acid
Introduction to 7-Acetyl-7-azabicyclo[2.2.1]heptane-2-carboxylic acid (CAS No. 1561608-01-2)
7-Acetyl-7-azabicyclo[2.2.1]heptane-2-carboxylic acid, with the CAS number 1561608-01-2, is a unique and versatile compound that has garnered significant attention in the fields of organic chemistry, pharmaceutical research, and medicinal chemistry. This compound belongs to the class of azabicyclo compounds, which are known for their diverse biological activities and potential applications in drug discovery and development.
The molecular structure of 7-Acetyl-7-azabicyclo[2.2.1]heptane-2-carboxylic acid is characterized by a seven-membered ring containing a nitrogen atom and an acetyl group attached to the nitrogen, along with a carboxylic acid functional group. This unique structural arrangement imparts specific chemical properties that make it an interesting candidate for various research applications.
In recent years, the study of azabicyclo compounds has expanded significantly, driven by their potential in developing new therapeutic agents. Research has shown that these compounds can exhibit a range of biological activities, including anti-inflammatory, analgesic, and neuroprotective effects. The presence of the acetyl group and the carboxylic acid moiety in 7-Acetyl-7-azabicyclo[2.2.1]heptane-2-carboxylic acid further enhances its potential for modulating specific biological pathways.
7-Acetyl-7-azabicyclo[2.2.1]heptane-2-carboxylic acid has been studied for its ability to interact with various receptors and enzymes, making it a valuable tool in understanding the mechanisms underlying certain diseases. For instance, recent studies have explored its interactions with G protein-coupled receptors (GPCRs), which are key targets in drug discovery due to their involvement in numerous physiological processes.
The synthesis of 7-Acetyl-7-azabicyclo[2.2.1]heptane-2-carboxylic acid involves several steps, including the formation of the azabicyclo core and the subsequent introduction of the acetyl and carboxylic acid functionalities. Various synthetic routes have been reported in the literature, each offering different advantages in terms of yield, purity, and scalability. One common approach involves the use of transition-metal-catalyzed reactions to construct the azabicyclo framework efficiently.
In addition to its potential as a therapeutic agent, 7-Acetyl-7-azabicyclo[2.2.1]heptane-2-carboxylic acid is also used as a building block in the synthesis of more complex molecules. Its structural features make it an excellent starting material for derivatization reactions, allowing researchers to explore a wide range of derivatives with varying biological activities.
The physicochemical properties of 7-Acetyl-7-azabicyclo[2.2.1]heptane-2-carboxylic acid, such as solubility, stability, and reactivity, are crucial for its application in both research and industrial settings. These properties have been extensively characterized through various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography.
Clinical trials involving compounds derived from azabicyclo structures have shown promising results in treating conditions such as chronic pain and neurodegenerative diseases. The ability of these compounds to cross the blood-brain barrier (BBB) is particularly noteworthy, as it allows them to target central nervous system (CNS) disorders effectively.
In conclusion, 7-Acetyl-7-azabicyclo[2.2.1]heptane-2-carboxylic acid (CAS No. 1561608-01-2) is a compound with significant potential in both fundamental research and pharmaceutical development. Its unique chemical structure and biological activities make it an important molecule for further investigation and exploration in various scientific disciplines.
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